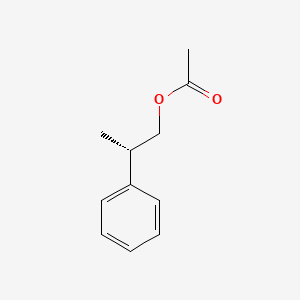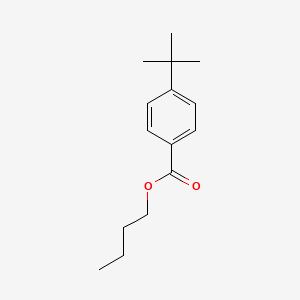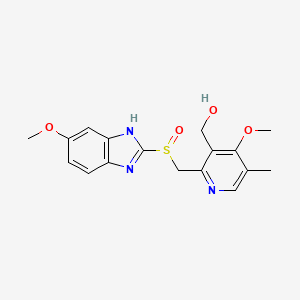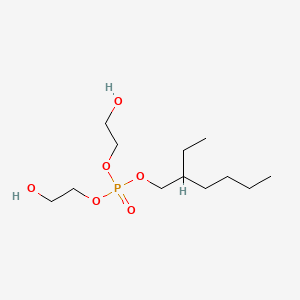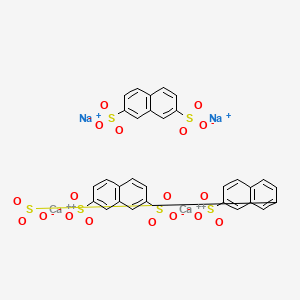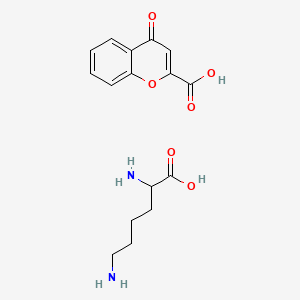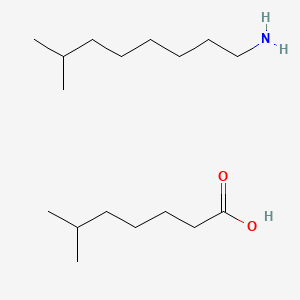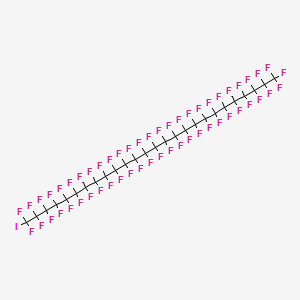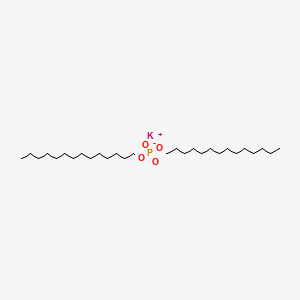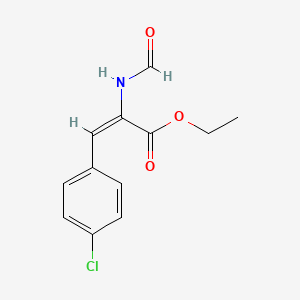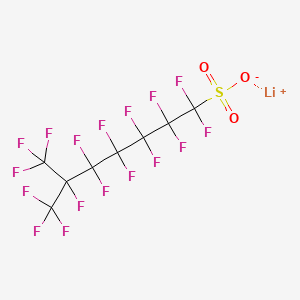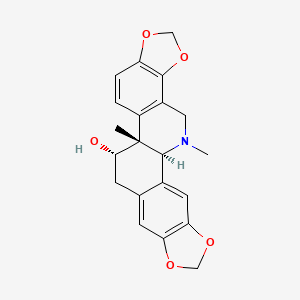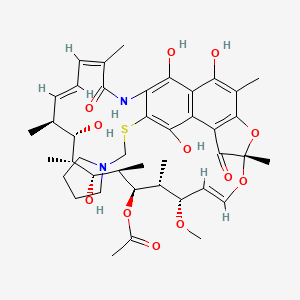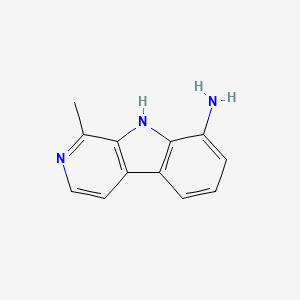
9H-Pyrido(3,4-b)indole, 8-amino-1-methyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 8-Aminoharman can be synthesized through several methods. One common approach involves the nitration of harman to produce 8-nitroharman, followed by reduction to yield 8-Aminoharman. The reduction step typically employs tin powder in the presence of hydrochloric acid .
Industrial Production Methods: In industrial settings, the synthesis of 8-Aminoharman may involve the amination of 8-chloroquinoline. This method is advantageous due to its scalability and efficiency .
Analyse Chemischer Reaktionen
Types of Reactions: 8-Aminoharman undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen to the compound, forming oxides.
Reduction: The compound can be reduced to form amines.
Substitution: Common substitution reactions include the replacement of hydrogen atoms with other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide are commonly used.
Reduction: Tin powder and hydrochloric acid are typical reagents.
Substitution: Halogenating agents like chlorine or bromine are often employed.
Major Products Formed:
Oxidation: Oxides of 8-Aminoharman.
Reduction: Amines derived from 8-Aminoharman.
Substitution: Halogenated derivatives of 8-Aminoharman.
Wissenschaftliche Forschungsanwendungen
8-Aminoharman has a wide range of applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of various heterocyclic compounds.
Biology: The compound is used in studies related to enzyme inhibition and protein interactions.
Industry: It is utilized in the production of dyes and pigments.
Wirkmechanismus
The mechanism of action of 8-Aminoharman involves its interaction with biological targets such as enzymes and proteins. It is believed to exert its effects by binding to specific sites on these molecules, thereby altering their activity. The exact molecular pathways and targets are still under investigation, but its structural similarity to other biologically active compounds suggests potential interactions with mitochondrial components .
Vergleich Mit ähnlichen Verbindungen
8-Aminoquinoline: Shares a similar structure and is used as an antimalarial agent.
8-Hydroxyquinoline: Known for its antimicrobial properties.
Harman: The parent compound from which 8-Aminoharman is derived.
Uniqueness: 8-Aminoharman is unique due to its specific amine group at the 8th position, which imparts distinct chemical and biological properties. This structural feature differentiates it from other similar compounds and contributes to its diverse applications in scientific research .
Eigenschaften
CAS-Nummer |
102206-92-8 |
|---|---|
Molekularformel |
C12H11N3 |
Molekulargewicht |
197.24 g/mol |
IUPAC-Name |
1-methyl-9H-pyrido[3,4-b]indol-8-amine |
InChI |
InChI=1S/C12H11N3/c1-7-11-9(5-6-14-7)8-3-2-4-10(13)12(8)15-11/h2-6,15H,13H2,1H3 |
InChI-Schlüssel |
FFGQUIBSEOHWDI-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NC=CC2=C1NC3=C2C=CC=C3N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


